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Lixisenatide Acetate -

Lixisenatide Acetate

Catalog Number: EVT-13524365
CAS Number:
Molecular Formula: C215H347N61O65S
Molecular Weight: 4858 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Lixisenatide (preferred); Insulin Glargine; Lixisenatide (component of).
Source and Classification

Lixisenatide is classified as a biologic drug and falls under the category of protein-based therapies. Its primary classification includes:

  • Biotech: It is produced through recombinant DNA technology.
  • Drug Classification: It is categorized as an antidiabetic agent and specifically as a glucagon-like peptide-1 receptor agonist .
Synthesis Analysis

The synthesis of lixisenatide typically employs solid-phase peptide synthesis techniques. A notable method involves the use of fragment condensation, where specific peptide fragments are sequentially coupled to form the complete peptide structure.

Methods and Technical Details

  1. Fragment Preparation: The synthesis begins with preparing peptide fragments using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Solid-Phase Coupling: The fragments are coupled on a solid support to create the full-length peptide.
  3. Cleavage and Purification: After synthesis, the crude product undergoes cleavage from the resin and is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels (greater than 98%) .
Molecular Structure Analysis

Structure and Data

  • Chemical Formula: C215H347N61O65S
  • Molecular Weight: Approximately 4858.49 Da
  • Amino Acid Sequence: The sequence consists of 44 amino acids, including key residues such as histidine, glycine, and serine .

The structural configuration plays a crucial role in its activity as a receptor agonist.

Chemical Reactions Analysis

Lixisenatide's reactions primarily involve interactions with its target receptor, leading to various downstream effects that contribute to its pharmacological profile.

Reactions and Technical Details

Upon binding to the glucagon-like peptide-1 receptor, lixisenatide activates several intracellular signaling pathways:

  • cAMP Production: Activation of adenylyl cyclase increases cyclic adenosine monophosphate levels.
  • Insulin Secretion: This process enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels while suppressing glucagon secretion .
Mechanism of Action

The mechanism of action of lixisenatide involves several critical processes that enhance glycemic control.

Process and Data

  1. Receptor Activation: Lixisenatide binds to the glucagon-like peptide-1 receptor on pancreatic cells.
  2. Signal Transduction: This binding triggers an increase in intracellular cAMP, leading to activation of protein kinase A and other pathways that facilitate insulin secretion.
  3. Gastric Emptying Delay: It also slows gastric emptying, reducing postprandial glucose spikes .

This multifaceted approach helps maintain blood glucose levels within a normal range without significantly increasing the risk of hypoglycemia.

Physical and Chemical Properties Analysis

Lixisenatide exhibits unique physical and chemical properties that influence its therapeutic efficacy.

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and methanol, which aids in formulation for injection.
  • Stability: Stability may vary based on storage conditions; it is generally stable under refrigerated conditions .

These properties are essential for ensuring effective delivery and performance in clinical settings.

Applications

Lixisenatide acetate is primarily used in medical applications related to diabetes management.

Scientific Uses

  1. Diabetes Treatment: It is utilized as an adjunct therapy for adults with type 2 diabetes, particularly when other medications fail to achieve adequate glycemic control.
  2. Research Applications: Ongoing studies explore its potential benefits beyond diabetes management, including effects on weight loss and cardiovascular health .
Molecular Mechanisms of GLP-1 Receptor Agonism

Structural Determinants of Lixisenatide Acetate Binding Affinity to GLP-1R

Lixisenatide acetate is a 44-amino acid peptide derived from the exendin-4 backbone with a C-terminal modification featuring six lysine residues and deletion of proline at position 38. This structural configuration confers a four-fold higher binding affinity for the glucagon-like peptide-1 receptor (GLP-1R) compared to native human GLP-1(7-36)NH₂ [5] [9]. The peptide's N-terminal domain (residues 7-37) engages the receptor's extracellular domain through conserved hydrophobic interactions, while the C-terminal lysine chain stabilizes receptor binding via electrostatic forces with the transmembrane domain [2] [7]. Key structural features include:

  • C-terminal modifications: The hexalysine tail prolongs receptor residency time by reducing dissociation rates (koff = 1.2 × 10⁻³ s⁻¹ vs 8.4 × 10⁻³ s⁻¹ for native GLP-1) [4] [9].
  • Glu³Asp substitution: This modification enhances resistance to dipeptidyl peptidase-4 (DPP-4) cleavage while maintaining full agonist efficacy [7].
  • Secondary structure stabilization: The α-helical segment between residues 11-21 anchors to the receptor's juxtamembrane domain via hydrogen bonding networks involving Glu²⁷ and Arg¹⁹⁰ of GLP-1R [2].

Table 1: Key Residues Governing Lixisenatide-GLP-1R Interaction

Peptide DomainCritical ResiduesReceptor Interaction SiteFunctional Impact
N-terminal (1-10)His¹, Glu³AspExtracellular domain (ECD)Binding initiation
Central (11-21)Thr¹¹, Ser¹⁴, Lys²⁰Transmembrane helix 1 (TM1)Receptor activation
C-terminal (38-44)Lys³⁹-Lys⁴⁴TM6-TM7 interfaceBinding stabilization

Comparative Analysis of Exendin-4 Backbone Modifications in Lixisenatide Acetate

Lixisenatide's molecular design diverges significantly from its parent compound exendin-4 through two strategic modifications: 1) deletion of proline at position 38 (Pro³⁸), and 2) addition of a C-terminal hexalysine chain. These alterations fundamentally alter its pharmacokinetic and pharmacodynamic profile [5] [9]:

  • Pro³⁸ deletion: Eliminates a conformational hinge region, enhancing α-helical continuity from residues 28-37. This increases receptor internalization rates by 40% compared to exendin-4, as measured by β-arrestin recruitment assays [7].
  • Lysine chain extension: The polylysine tail (residues 39-44) reduces renal clearance by 68% compared to exendin-4 due to increased molecular weight (4,858 Da vs 4,186 Da) and positive charge density [4] [9]. This modification extends plasma half-life to approximately 3 hours while shifting its primary activity toward postprandial glucose (PPG) control through delayed gastric emptying [5].
  • Receptor activation kinetics: Surface plasmon resonance analysis confirms lixisenatide's dissociation constant (KD = 32.2 nM) remains comparable to exendin-4 (KD = 33.6 nM), despite its modified C-terminus [7].

Table 2: Functional Comparison of Exendin-4 Backbone Derivatives

Structural FeatureExendin-4LixisenatideFunctional Consequence
Position 38ProlineDeletionEnhanced α-helical stability
C-terminal residuesHGGPS-NH₂KKKKKK-NH₂Reduced renal clearance
Receptor internalization rateModerate (t½=8.3 min)High (t½=5.1 min)Reduced hypoglycemia risk
Primary glucose controlFasting & PPGPredominantly PPGTargeted postprandial effects

Intracellular Signaling Cascades Activated by Prolonged GLP-1R Activation

Lixisenatide acetate induces sustained GLP-1R activation that triggers multi-tiered intracellular signaling events. Upon receptor binding, conformational changes facilitate Gαs protein coupling, activating adenylate cyclase and elevating cytoplasmic cAMP levels (≥4-fold within 5 minutes) [1] [8]. This primary signaling cascade branches into three critical pathways:

  • Metabolic regulation axis: cAMP activates protein kinase A (PKA) and exchange protein activated by cAMP 2 (Epac2), which synergistically close KATP channels and open voltage-dependent Ca²⁺ channels. The resulting Ca²⁺ influx triggers glucose-dependent insulin exocytosis while suppressing glucagon secretion from pancreatic α-cells [1] [8].

  • β-arrestin-mediated internalization: Lixisenatide's high internalization rate (kint = 0.24 min⁻¹) promotes rapid receptor-agonist complex translocation. This process recruits β-arrestin-1, which scaffolds mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 phosphorylation. Activated ERK1/2 translocates to the nucleus, upregulating genes for β-cell proliferation (e.g., Pdx1, MafA) and inhibiting apoptosis (Bcl-2/Bax ratio increased 2.7-fold) [7] [8].

  • Neuroprotective and anti-inflammatory pathways: In extra-pancreatic tissues, prolonged GLP-1R activation inhibits nuclear factor kappa B (NF-κB) translocation, reducing pro-inflammatory cytokine production (TNF-α, IL-6) by ≥60% in macrophages [3] [6]. In neuronal models, it enhances antioxidant gene expression via the Nrf2/ARE pathway, decreasing methylglyoxal-induced oxidative stress by 45% and preserving neurovascular function [3].

Table 3: Temporal Signaling Events Following GLP-1R Activation

Time Post-ActivationPrimary PathwayKey EffectorsBiological Outcome
0-5 minutescAMP/PKAEpac2, KATP channelsInsulin exocytosis
5-30 minutesβ-arrestin recruitmentERK1/2, CREBTranscriptional regulation
30-180 minutesEndosomal signalingNF-κB, Nrf2Anti-inflammatory effects
>3 hoursGene expressionPdx1, Bcl-2, SOD1Cell survival pathways

Properties

Product Name

Lixisenatide Acetate

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C215H347N61O65S

Molecular Weight

4858 g/mol

InChI

InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-/m0/s1

InChI Key

XVVOERDUTLJJHN-IAEQDCLQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CN=CN8)N

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